Cas no 2680647-33-8 (benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate)
![benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680647-33-8x500.png)
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- 2680647-33-8
- benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate
- EN300-28284572
-
- インチ: 1S/C16H21NO3/c1-2-15(14-8-10-19-11-9-14)17-16(18)20-12-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2,(H,17,18)
- InChIKey: ZTQWSQLKYAFDEW-UHFFFAOYSA-N
- SMILES: O1CCC(C(C=C)NC(=O)OCC2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 275.15214353g/mol
- 同位素质量: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 47.6Ų
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284572-10.0g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 10.0g |
$7373.0 | 2025-03-19 | |
Enamine | EN300-28284572-0.05g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-28284572-0.1g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 0.1g |
$1508.0 | 2025-03-19 | |
Enamine | EN300-28284572-1.0g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 | |
Enamine | EN300-28284572-2.5g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 2.5g |
$3362.0 | 2025-03-19 | |
Enamine | EN300-28284572-0.25g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 0.25g |
$1577.0 | 2025-03-19 | |
Enamine | EN300-28284572-0.5g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
Enamine | EN300-28284572-5.0g |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate |
2680647-33-8 | 95.0% | 5.0g |
$4972.0 | 2025-03-19 |
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamateに関する追加情報
Introduction to Benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate (CAS No. 2680647-33-8)
Benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate, a compound with the chemical identifier CAS No. 2680647-33-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of Benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate incorporates a benzyl group and an oxan ring, which are strategically positioned to enhance its pharmacological properties.
The benzyl moiety is a well-documented pharmacophore in many bioactive molecules, contributing to the compound's solubility and bioavailability. Additionally, the presence of an oxan ring, which mimics the natural structure of glycerol, suggests that this compound may exhibit favorable interactions with biological targets. These structural features make Benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. The specific configuration of Benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate suggests that it may possess inhibitory properties against certain enzymes and receptors, making it a valuable tool in the quest for new therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have highlighted the role of carbamate derivatives in modulating neurotransmitter activity. The structural similarity between Benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate and known neuroactive compounds suggests that it may interact with specific neurotransmitter receptors, potentially leading to novel therapeutic strategies for conditions such as epilepsy and Alzheimer's disease.
The synthesis of Benzyl N-[1-(oxan-4-yl)prop-2-en-1-yl]carbamate involves a series of well-established organic reactions, including condensation and cyclization processes. These synthetic pathways have been optimized to ensure high yield and purity, making it feasible for large-scale production. The compound's stability under various storage conditions further enhances its practicality for industrial applications.
Evaluation of the pharmacokinetic properties of Benzyl N-[1-(oxan-4-yloxy)propa-2-enecarbamoyl benzene is currently underway in preclinical studies. These investigations aim to determine its absorption, distribution, metabolism, and excretion profiles. Understanding these parameters is crucial for assessing its potential as a drug candidate and for designing effective dosing regimens.
The impact of this compound on drug discovery extends beyond its direct therapeutic applications. Its unique structural features make it a valuable scaffold for designing analogs with enhanced efficacy and reduced side effects. By leveraging computational chemistry techniques, researchers can predict how modifications to the molecular structure might influence its biological activity. This approach allows for rapid screening of potential candidates, significantly accelerating the drug development process.
In conclusion, Benzyl N-[1-(oxan-yloxy)propanecarbamoyl benzene represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in the search for new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.
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